4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
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Overview
Description
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride is a monocarboxylic acid derivative of succinic acid, where one of the carboxy groups is replaced by a pyridin-3-yl group . This compound is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation . It is commonly found in the urine of smokers .
Preparation Methods
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride can be synthesized through the reaction of 3-pyridinecarboxaldehyde with acetaldehyde, followed by acid-base neutralization . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride involves its interaction with various molecular targets and pathways. As a metabolite of nicotine, it is involved in the biotransformation processes catalyzed by cytochrome P-450 enzymes . These enzymes facilitate the hydroxylation of methylnitrosaminopyridylbutanone, leading to the formation of this compound . The specific molecular targets and pathways involved in its effects are still under investigation .
Comparison with Similar Compounds
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
3-succinoylpyridine: Another metabolite of nicotine with similar structural features.
4-oxo-4-(3-pyridyl)-butanoic acid: A closely related compound with slight variations in its chemical structure.
γ-oxo-3-pyridinebutanoic acid: Another derivative with similar functional groups and chemical properties.
The uniqueness of this compound lies in its specific structural configuration and its role as a metabolite in the biotransformation of nicotine .
Properties
CAS No. |
1956307-67-7 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
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